molecular formula C10H18ClN3O B1377866 1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride CAS No. 1375472-41-5

1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride

Cat. No.: B1377866
CAS No.: 1375472-41-5
M. Wt: 231.72 g/mol
InChI Key: NCCUQRUZDYIJCT-UHFFFAOYSA-N
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Description

1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C10H17N3O·HCl. It is known for its unique structure, which includes an oxadiazole ring and a cyclopentane ring.

Preparation Methods

The synthesis of 1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride typically involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity .

Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and yield of the compound. This can include the use of continuous flow reactors and other advanced technologies to streamline the process .

Chemical Reactions Analysis

1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the oxadiazole moiety, which can confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.ClH/c1-7(2)8-12-9(13-14-8)10(11)5-3-4-6-10;/h7H,3-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCUQRUZDYIJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2(CCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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